1-[(Methoxymethoxy)methyl]-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Methoxymethoxy)methyl]-3-nitrobenzene is an organic compound with the molecular formula C9H11NO4. It is typically a colorless to pale yellow solid and is soluble in organic solvents such as ethanol and dimethyl sulfoxide . This compound is often used as an intermediate in organic synthesis for the production of various other chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(Methoxymethoxy)methyl]-3-nitrobenzene can be synthesized through a series of organic reactions. One common method involves the reaction of 3-nitrobenzyl alcohol with methoxymethyl chloride in the presence of a base such as diisopropylethylamine . The reaction typically takes place in a solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields . Safety measures are crucial due to the potential toxicity and reactivity of the intermediates and final product .
Chemical Reactions Analysis
Types of Reactions
1-[(Methoxymethoxy)methyl]-3-nitrobenzene undergoes various chemical reactions, including:
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Scientific Research Applications
1-[(Methoxymethoxy)methyl]-3-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(Methoxymethoxy)methyl]-3-nitrobenzene involves its ability to undergo various chemical reactions, which can modify its structure and properties. The nitro group can participate in redox reactions, while the methoxymethyl group can be involved in nucleophilic substitution reactions . These reactions allow the compound to interact with different molecular targets and pathways, making it versatile in various applications .
Comparison with Similar Compounds
1-[(Methoxymethoxy)methyl]-3-nitrobenzene can be compared with similar compounds such as:
1-[(Methoxymethoxy)methyl]-4-nitrobenzene: Similar structure but with the nitro group in the para position, which can affect its reactivity and applications.
1-[(Methoxymethoxy)methyl]-2-nitrobenzene: The nitro group in the ortho position can lead to different steric and electronic effects.
Properties
IUPAC Name |
1-(methoxymethoxymethyl)-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-7-14-6-8-3-2-4-9(5-8)10(11)12/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWNGUMIPOBEJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOCC1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.